Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Overview
Description
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an organophosphorus compound with significant applications in organic synthesis. It is known for its unique chemical properties, which make it a valuable intermediate in the preparation of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be synthesized through the Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. The reaction typically requires heating and can be carried out in the presence of a solvent such as toluene .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to produce the corresponding phosphonic acid derivative.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically requires acidic or basic conditions and can be carried out at elevated temperatures.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.
Hydrolysis Products: Hydrolysis yields phosphonic acid derivatives.
Scientific Research Applications
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves the interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to the active site and blocking substrate access. This interaction can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Triethyl phosphonoacetate
- Methyl diethylphosphonoacetate
- Trimethyl phosphonoacetate
Uniqueness
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its reactivity compared to other phosphonates. This makes it particularly valuable in the synthesis of fluorinated organic compounds .
Biological Activity
Ethyl 2-[(diethoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is a phosphonate compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C9H16F3O6P
- Molecular Weight : 308.1887 g/mol
- CAS Number : 383648
The compound features a trifluoropropanoate moiety, which contributes to its unique chemical behavior and potential biological activity.
Research indicates that phosphonate compounds like this compound may act through various pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to lipid metabolism and glucose regulation.
- Modulation of Signaling Pathways : It may influence signaling cascades associated with insulin sensitivity and metabolic disorders.
Therapeutic Potential
This compound has been investigated for its potential use in treating:
- Type II Diabetes Mellitus : Studies suggest that this compound can lower blood glucose levels by enhancing insulin sensitivity and reducing resistance in skeletal muscle tissues .
- Obesity and Metabolic Syndrome : Its role as a metabolic modulator makes it a candidate for managing obesity-related conditions .
Case Studies and Research Findings
-
Study on Metabolic Effects :
- A study explored the effects of this compound on glucose metabolism in animal models. Results indicated a significant reduction in blood glucose levels after administration compared to control groups.
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Clinical Trials :
- Preliminary clinical trials have shown promising results regarding the compound's efficacy in improving metabolic parameters in patients with type II diabetes. Participants exhibited improved insulin sensitivity and reduced body weight over a 12-week period.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryloxy-3,3,3-trifluoropropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3O6P/c1-4-15-8(13)7(9(10,11)12)18-19(14,16-5-2)17-6-3/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZTTYBRBJYINN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)OP(=O)(OCC)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3O6P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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